2-Methylene-4-phenylbutyric acid
Description
2-Methylene-4-phenylbutyric acid is a substituted butyric acid derivative characterized by a phenyl group at the 4-position and a methylene group (CH₂=) at the 2-position of the butyric acid backbone. These analogs differ in substituent groups, influencing their applications, stability, and safety profiles.
Properties
Molecular Formula |
C11H12O2 |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
2-methylidene-4-phenylbutanoic acid |
InChI |
InChI=1S/C11H12O2/c1-9(11(12)13)7-8-10-5-3-2-4-6-10/h2-6H,1,7-8H2,(H,12,13) |
InChI Key |
USANCVVZOHSATA-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CCC1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Hypothetical structure; †Calculated based on formula; ‡Not listed in evidence; ††Derived from formula; †††Estimated from C₁₁H₁₃FO₂.
Key Structural Differences and Implications
Phenyl vs. Fluoro-phenyl: The phenyl group in 4-phenylbutyric acid enhances lipophilicity, while the fluoro-substituted analog () may improve metabolic stability in pharmaceutical contexts.
Functional Group Effects :
- 2-Methylbutyric acid () has a branched methyl group, reducing steric hindrance compared to the planar methylene group in the target compound. This difference could influence enzyme binding in biochemical applications.
- Hydroxy substitution in 2-hydroxyisobutyric acid () increases polarity, making it more water-soluble than the hydrophobic phenyl/methylene analogs.
Research Findings and Gaps
- 4-Phenylbutyric Acid : Widely studied as a chemical chaperone in protein misfolding diseases . Its safety data emphasize rigorous lab handling protocols.
- 2-Methylbutyric Acid : Used in flavoring agents and specialty synthesis, but its safety sheet restricts use to controlled conditions .
- Hydroxy and Fluoro Derivatives : These variants highlight how substituents alter solubility and bioactivity, though direct data on methylene-substituted analogs remain sparse.
Preparation Methods
Catalytic Framework and Substrate Selection
The Friedel-Crafts reaction between benzene and γ-butyrolactone derivatives has been optimized for 4-phenylbutyric acid synthesis. For 2-methylene-4-phenylbutyric acid, substituting γ-butyrolactone with α-methylene-γ-butyrolactone could theoretically introduce the desired double bond. This hypothesis is supported by the general mechanism of Lewis acid-catalyzed lactone ring-opening followed by electrophilic aromatic substitution.
Reaction Conditions
Hypothetical Pathway
Elimination Reactions from 2-Methyl Precursors
Dehydration of 2-Methyl-4-phenylbutyric Acid
The dehydration of 2-methyl-4-phenylbutyric acid could yield the target compound via β-elimination. This method parallels the synthesis of α,β-unsaturated acids from saturated analogs.
Proposed Protocol
-
Reagent : Thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).
-
Conditions : Reflux in anhydrous dichloromethane (40°C, 4–6 hours).
-
Workup : Neutralization with NaHCO₃, extraction with diethyl ether.
Expected Outcome
Analytical Validation
-
TGA/DSC : Decomposition profiles (10°C/min under N₂) would differentiate saturated vs. unsaturated products.
-
¹H NMR : A singlet at δ 5.6–6.2 ppm (methylene protons) confirms successful elimination.
Biocatalytic Approaches for Stereoselective Synthesis
Enzymatic Polymerization Insights
While enzymatic methods (e.g., Candida antarctica lipase B) are established for aliphatic polyesters, their application to aromatic acids remains nascent. Immobilized enzymes could theoretically catalyze the esterification of 2-methylene-4-phenylbutyryl-CoA derivatives, though this route is speculative.
Key Parameters
-
Solvent : Toluene or ionic liquids for non-aqueous activation.
Comparative Analysis of Synthetic Routes
| Method | Yield (Hypothetical) | Purity Challenges | Scalability |
|---|---|---|---|
| Friedel-Crafts | 35–50% | Isomer separation | Moderate |
| Dehydration | 60–75% | Over-oxidation | High |
| Biocatalytic | 20–40% | Enzyme denaturation | Low |
Critical Observations
-
Friedel-Crafts offers direct access but requires bespoke lactones.
-
Dehydration is high-yielding but risks side reactions (e.g., decarboxylation).
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling and storing 2-methylene-4-phenylbutyric acid in laboratory settings?
- Methodological Answer :
- Hazard Identification : Based on GHS classifications for structurally similar 4-phenylbutyric acid (acute toxicity Category 4, skin/eye irritation Category 2), assume comparable risks for this compound. Use PPE (gloves, lab coat, goggles) and avoid inhalation of aerosols .
- Storage : Store in sealed containers in well-ventilated areas away from strong acids/oxidizers .
- Emergency Response : For skin contact, rinse with water for 15 minutes; for eye exposure, use eyewash stations immediately . Firefighting requires CO₂ or dry chemical extinguishers, with firefighters using self-contained breathing apparatus .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm the methylene group (δ ~5.0–6.0 ppm for vinyl protons) and phenyl substituents (aromatic protons δ ~7.0–7.5 ppm) .
- Infrared Spectroscopy (IR) : Identify carbonyl (C=O) stretching (~1700 cm⁻¹) and C=C bonds (~1650 cm⁻¹) .
- High-Performance Liquid Chromatography (HPLC) : Optimize mobile phases (e.g., methanol/sodium acetate buffer, pH 4.6) for purity assessment .
Q. What synthetic routes are commonly employed for this compound, and how can yields be optimized?
- Methodological Answer :
- Knoevenagel Condensation : React 4-phenylbutyraldehyde with malonic acid derivatives in the presence of a base (e.g., piperidine) to form the methylene group. Optimize reaction temperature (80–100°C) and solvent (toluene or ethanol) .
- Grignard Addition : Use phenylmagnesium bromide with α,β-unsaturated esters, followed by hydrolysis to the carboxylic acid. Control stoichiometry to avoid side products .
- Yield Optimization : Monitor reaction progress via TLC and employ catalytic agents (e.g., DMAP) for ester intermediates .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported HDAC inhibitory activity of phenylbutyrate derivatives like this compound?
- Methodological Answer :
- Mechanistic Validation : Perform dose-response assays (e.g., HDAC fluorometric activity kits) across cell lines (e.g., HeLa, HepG2) to quantify IC₅₀ values. Note cell-type specificity ("butyrate paradox") .
- Epigenetic Profiling : Combine RNA-seq and ChIP-seq to assess histone acetylation patterns and downstream gene expression changes .
- Data Normalization : Account for metabolic differences (e.g., β-oxidation rates) that may alter intracellular concentrations .
Q. What strategies address data gaps in the toxicological profile of this compound, particularly for chronic exposure?
- Methodological Answer :
- In Vitro Screening : Use HepG2 or primary hepatocytes for cytotoxicity assays (MTT/WST-1) over 72 hours. Test concentrations (1–100 µM) to establish NOAEL .
- In Vivo Models : Conduct 28-day repeated-dose studies in rodents (OECD 407 guidelines) with histopathological analysis of liver/kidney tissues .
- Metabolite Identification : Employ LC-MS to detect oxidative metabolites (e.g., epoxides) that may contribute to toxicity .
Q. What challenges arise in the chiral synthesis of this compound, and how can enantiomeric purity be ensured?
- Methodological Answer :
- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) in palladium-catalyzed allylic alkylation to control stereochemistry at the methylene carbon .
- Chiral Chromatography : Separate enantiomers via HPLC with chiral stationary phases (e.g., Chiralpak AD-H column) and polar organic mobile phases .
- Circular Dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra with computational predictions (TD-DFT) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
